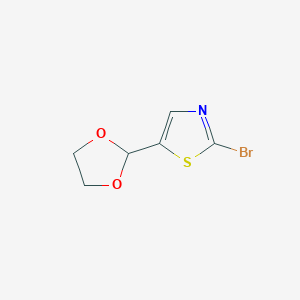
2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride
Descripción general
Descripción
2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C13H18ClNO2 and a molecular weight of 255.74 . It is used in the preparation of acylaminophenothiazines as neuroprotective agents .
Molecular Structure Analysis
The molecular structure of 2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride can be represented by the InChI code1S/C13H17NO2.ClH/c15-13(16)12(10-14-8-4-5-9-14)11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10H2,(H,15,16);1H . This indicates that the molecule consists of a phenyl group attached to the second carbon of a propanoic acid, with a pyrrolidin-1-yl group attached to the third carbon. Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride include a molecular weight of 255.74 g/mol . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Neuroprotective Agent Synthesis
This compound is utilized in the synthesis of acylaminophenothiazines , which are known for their neuroprotective properties . These agents can help in the treatment of neurodegenerative diseases by protecting neuronal cells from damage.
Heterocyclic Building Blocks
As a heterocyclic compound, it serves as a building block in chemical synthesis, particularly in the creation of more complex molecules with potential pharmacological activities .
Material Science Research
In material science, this compound’s unique structure could be explored for the development of new materials with specific properties like conductivity or luminescence .
Chromatography
Due to its distinct chemical properties, it can be used as a standard or reference compound in chromatographic analysis to help identify and quantify similar compounds .
Chemical Synthesis
It’s a valuable reagent in chemical synthesis, contributing to the development of a wide range of organic compounds, including pharmaceuticals and agrochemicals .
Analytical Chemistry
In analytical chemistry, it can be used to calibrate instruments or develop new analytical methodologies due to its well-defined physical and chemical properties .
Pharmacological Research
This compound may be investigated for its pharmacological effects, such as its potential role in modulating biological pathways or as a precursor to more active pharmaceutical ingredients .
Educational Purposes
In academic settings, it can be used to demonstrate various chemical reactions and synthesis techniques to students studying organic chemistry .
Mecanismo De Acción
Target of Action
It is used to prepare acylaminophenothiazines, which are known to be neuroprotective agents .
Mode of Action
Based on its use in the preparation of acylaminophenothiazines, it can be inferred that it might interact with neural targets to exert its neuroprotective effects .
Result of Action
It is known to be used in the preparation of acylaminophenothiazines, which have neuroprotective effects .
Propiedades
IUPAC Name |
2-phenyl-3-pyrrolidin-1-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-14-8-4-5-9-14)11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHAILBJAGBDTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1382732.png)
![1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea](/img/structure/B1382734.png)
![Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate](/img/structure/B1382736.png)


![Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate](/img/structure/B1382740.png)





